JNK1 Inhibition: Derivative 11e vs. SP600125
A derivative synthesized from the 4-(1H-pyrazol-4-yl)pyridine scaffold, compound 11e, demonstrates a 22-fold improvement in JNK1 inhibitory potency compared to the well-known JNK inhibitor SP600125 [1]. This quantifies the scaffold's capacity to yield high-potency leads.
| Evidence Dimension | Inhibitory potency against JNK1 (IC50) |
|---|---|
| Target Compound Data | 1.81 nM (for derivative 11e) |
| Comparator Or Baseline | SP600125 (IC50 = 40 nM) |
| Quantified Difference | 22-fold more potent |
| Conditions | In vitro enzymatic assay against human JNK1 isoform |
Why This Matters
This directly addresses the critical procurement requirement for high-potency starting points in kinase inhibitor programs, offering a demonstrably superior baseline for lead optimization.
- [1] Mersal, K. I., et al. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry, 261, 115779. View Source
